molecular formula C12H15NO4 B2464101 2-([(Benzyloxy)carbonyl](ethyl)amino)acetic acid CAS No. 70732-64-8

2-([(Benzyloxy)carbonyl](ethyl)amino)acetic acid

Cat. No.: B2464101
CAS No.: 70732-64-8
M. Wt: 237.255
InChI Key: ISBJYOJPUHTWFW-UHFFFAOYSA-N
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Description

2-((Benzyloxy)carbonylamino)acetic acid is a compound with the molecular formula C10H13NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an ethylamino acetic acid backbone.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The primary role of N-Cbz-N-ethyl-glycine in biochemical reactions is to serve as a protected form of the amino acid glycine. The Cbz group shields the amine group from reacting prematurely during peptide synthesis . This protection is orthogonal to numerous other protecting groups as it’s stable to bases and acids .

Molecular Mechanism

The mechanism of action of N-Cbz-N-ethyl-glycine is based on its ability to undergo deprotection under specific conditions. The Cbz group can be removed using catalytic hydrogenation (Pd-C, H2), revealing the free amine group that can then participate in peptide bond formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of N-Cbz-N-ethyl-glycine is determined by the conditions of the reaction. The Cbz group is stable under a wide range of conditions, making it suitable for multi-step syntheses . It can be readily removed when desired via hydrogenolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)carbonylamino)acetic acid typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. One common method is the reaction of ethylamino acetic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)carbonylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Free amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Benzyloxy)carbonylamino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: The compound is utilized in the synthesis of peptides and proteins.

    Medicine: It serves as an intermediate in the production of pharmaceuticals and bioactive molecules.

    Industry: The compound is employed in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxycarbonylamino)ethylboronic acid: Similar in structure but contains a boronic acid group.

    Ethyl 2-(benzyloxy)acetate: Contains a benzyloxy group but lacks the amino functionality.

Uniqueness

2-((Benzyloxy)carbonylamino)acetic acid is unique due to its combination of a benzyloxycarbonyl group and an ethylamino acetic acid backbone. This structure provides both protection for amino groups and reactivity for further chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-[ethyl(phenylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-13(8-11(14)15)12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBJYOJPUHTWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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